molecular formula C11H14S B1599648 4,4-Dimethylthiochroman CAS No. 66165-06-8

4,4-Dimethylthiochroman

Cat. No. B1599648
CAS RN: 66165-06-8
M. Wt: 178.3 g/mol
InChI Key: UKTQYFIDMREWNQ-UHFFFAOYSA-N
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Description

4,4-Dimethylthiochroman is a chemical compound with the molecular formula C11H14S . It has a molecular weight of 178.30 g/mol . The IUPAC name for this compound is 4,4-dimethyl-2,3-dihydrothiochromene .


Synthesis Analysis

A new route for the synthesis of 6-bromo-4,4-dimethylthiochroman was proposed, which starts from bromobenzene and involves chlorosulfonation, reduction, thioetherification, and cyclization . Another one-pot method of preparation of 6-bromo-4,4-dimethylthiochroman starts from bromobenzene and involves chlorosulfonation, reduction, ether-ization, and cyclization .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethylthiochroman can be represented by the InChI code: InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 . The Canonical SMILES representation is CC1(CCSC2=CC=CC=C21)C .


Chemical Reactions Analysis

The synthesis of 6-bromo-4,4-dimethylthiochroman has attracted much attention. It was first synthesized from benzenethiol . A new route was proposed in which 4-bromobenzenethiol reacts with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, and subsequently self-cyclizes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Dimethylthiochroman include a molecular weight of 178.30 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass are both 178.08162162 g/mol .

Scientific Research Applications

Synthesis Methods

  • One-pot Synthesis : A study by Zhou et al. (2013) detailed a one-pot synthesis method for 6-bromo-4,4-dimethylthiochroman from bromobenzene. This approach is highlighted for its low consumption and low pollution, improving on previous methods by using byproducts from the initial steps as a catalyst in the final step (Zhou et al., 2013).

Chemical Properties and Applications

  • Charge Transfer Band Investigation : Bakhshiev et al. (2006) investigated the solvatochromic and solvatofluorochromic properties of 4-dimethylaminochalcone, a compound related to 4,4-dimethylthiochroman. These properties are relevant in various medical and biological studies, particularly in understanding the influence of solvents on the optical spectra of molecules (Bakhshiev et al., 2006).

Biochemical Research

  • Synthesis and Characterization in Pharmacology : Research by Waugh et al. (1985) synthesized and characterized several heteroarotinoids, including 4,4-dimethylthiochroman derivatives, assessing their pharmacological activities in vitamin A deficient hamster tracheal organ cultures. This study is significant for understanding the biological activity of these compounds (Waugh et al., 1985).

  • Agonist Discovery for GPR14/Urotensin-II Receptor : Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, where 4,4-dimethylthiochroman played a role in the development of this pharmacological research tool. This discovery is critical for advancing drug development and understanding receptor interactions (Croston et al., 2002).

Molecular and Cellular Biology

  • DMSO Influence on Cellular Processes : Verheijen et al. (2019) explored the biological effect of DMSO, a solvent related to 4,4-dimethylthiochroman, in 3D cardiac and hepatic microtissues. The study is crucial for understanding how such solvents can impact cellular processes and the epigenetic landscape, particularly in cryopreservation and in vitro assays (Verheijen et al., 2019).

Safety And Hazards

When handling 4,4-Dimethylthiochroman, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

4,4-dimethyl-2,3-dihydrothiochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTQYFIDMREWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452079
Record name 4,4-dimethylthiochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylthiochroman

CAS RN

66165-06-8
Record name 4,4-dimethylthiochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 15.48g (86.824 mmol) of phenyl-3-methylbut-2-enylsulfide (Compound 60) in 160ml benzene were added successively 12.6g (88.767mmol) of phosphorus pentoxide and 11 ml of 85% phosphoric acid. This solution was refluxed with vigorous stirring under argon for 20 hours, then cooled to room temperature. The supernatant organic layer was decanted and the syrupy residue extracted with 3×50ml ether. Organic fractions were combined and washed with water, saturated NaHCO3 and saturated NaCl solutions and then dried (MgSO4). Solvent was removed in vacuo and the residue purified by kugelrohr distillation (80 degrees C., 0.5mm) to give the title compound as a pale yellow oil. PMR (CDCl3) :& 1.30 (6H, s), 1.90-1.95 (2H, m), 2.95-3.00 (2H, m), 6.96-7.00 (2H, m), 7.04-7.07 (1H, m), 7.30-7.33 (1H, m).
Name
phenyl-3-methylbut-2-enylsulfide
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15.48 g
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Compound 60
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12.6 g
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11 mL
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160 mL
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Synthesis routes and methods II

Procedure details

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CC(C)=CC(SC(C=C(C)C)c1ccccc1)c1ccccc1
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Synthesis routes and methods III

Procedure details

A key intermediate in the preparation of tazarotene, 4,4-dimethyl-6-ethynylthiochroman (II), is prepared as shown in Scheme I: Thiophenol (1) and 1-bromo-3-methyl-2-butene (2) are heated at reflux with sodium hydroxide in acetone resulting in phenyl-3-methylbut-2-enylsulfide (3). The phenyl-3-methylbut-2-enyl sulfide (3) is cyclized by refluxing with phosphorus pentoxide and phosphoric acid in benzene to yield 4,4-dimethylthiochroman (4). The 4,4-dimethylthiochroman (4) is reacted with acetyl chloride catalyzed by tin (IV) chloride (SnCl4) in benzene resulting in 4,4-dimethyl-6-acetylthiochroman (5). The 4,4-dimethyl-6-acetylthiochroman (5) is dehydrated with lithium diisopropylamide (LDA) and diethyl chlorophosphate in tetrahydrofuran (THF) results in the initial 6-ethenyl phosphonate intermediate (6). This intermediate undergoes further reaction with two equivalents of LDA to give 4,4-dimethyl-6-ethynylthiochroman (II).
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phenyl-3-methylbut-2-enyl sulfide
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phenyl-3-methylbut-2-enylsulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethylthiochroman
Reactant of Route 2
4,4-Dimethylthiochroman
Reactant of Route 3
4,4-Dimethylthiochroman
Reactant of Route 4
4,4-Dimethylthiochroman
Reactant of Route 5
4,4-Dimethylthiochroman
Reactant of Route 6
4,4-Dimethylthiochroman

Citations

For This Compound
117
Citations
KM Waugh, KD Berlin, WT Ford, EM Holt… - Journal of medicinal …, 1985 - ACS Publications
There is reported the first four members of heteroarotinoids, the names of which are ethyl (£)-p-[2-(4, 4-di-methylthiochroman-6-yl) propenyl] benzoate (lb), ethyl (E)-p-[2-(4, 4-…
Number of citations: 78 pubs.acs.org
R Vinodkumar, SD Vaidya, BVS Kumar… - European journal of …, 2008 - Elsevier
Synthesis of a series of novel and functionalized benzimidazole derivatives by the condensation of OPDA with 4-bromobenzoic acid and subsequent reactions of the product obtained …
Number of citations: 124 www.sciencedirect.com
S Zhou, Z Liao, J Yuan, C Qian, X Chen - Research on Chemical …, 2013 - Springer
One-pot synthesis of 6-bromo-4,4-dimethylthiochroman from bromobenzene is reported. The crucial connection between the three steps is that the byproducts in the first two steps are …
Number of citations: 2 link.springer.com
E Brenna, S Frigoli, G Fronza, C Fuganti… - Journal of pharmaceutical …, 2008 - Elsevier
Two impurities showing structures 5 and 6 were isolated and characterised by means of NMR analysis, during the optimisation of a synthetic procedure to tazarotene. Impurity 5, ie ethyl …
Number of citations: 9 www.sciencedirect.com
S Nagpal, S Patel, AT Asano, AT Johnson… - Journal of Investigative …, 1996 - Elsevier
Retinoids exert their effect through ligand-dependent transcription factors, retinoic acid receptors (RARα, β, and γ) and retinoid X receptor (RXRα, β, and γ), which belong to the …
Number of citations: 165 www.sciencedirect.com
S Nagpal, S Patel, AT Arano, A Johnson… - Journal of Investigative …, 1995 - infona.pl
Using a subtraction hydridization approach, we have identified a cDNA sequence TIG1 (Tazarotene Induced Gene 1), which is highly up-regulated by the treatment of skin raft cultures …
Number of citations: 0 www.infona.pl
S Nagpal, S Patel, AT Asano, A Johnson… - Journal of Investigative …, 1996 - infona.pl
Using a subtraction hybridization approach, we have identified two cDNA sequences TIG1 (Tazarotene Induced Gene 1) and TIG2, which are highly up-regulated by the treatment of …
Number of citations: 4 www.infona.pl
LW Spruce, JB Gale, KD Berlin, AK Verma… - Journal of medicinal …, 1991 - ACS Publications
In this study, 13 heteroarotinoids were synthesized. The key step in each preparation was the condensation of the appropriate chroman-, thiochroman-, or benzothienyl-substituted …
Number of citations: 45 pubs.acs.org
S Nagpal, C Ghosn, D DiSepio, M Malhotra… - Journal of Investigative …, 1997 - infona.pl
Using a subtraction hybridization approach, we have identified cDNA sequences whose expression is either up-regulated or down-regulated by the treatment of skin raft cultures by an …
Number of citations: 1 www.infona.pl
C Roy, HB Patel, J Chakrabarty - American Journal of Pharm …, 2013 - researchgate.net
Tazarotene (TAZ), ethyl 6-((4, 4-dimethylthiochroman-6-yl) ethynyl) nicotinate, is a member of a new generation of receptor selective, synthetic retinoid for the topical treatment of mild to …
Number of citations: 14 www.researchgate.net

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